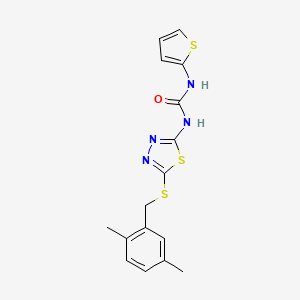

1-(5-((2,5-Dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea

Description

1-(5-((2,5-Dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a synthetic small molecule featuring a 1,3,4-thiadiazole core functionalized with a (2,5-dimethylbenzyl)thio group at position 5 and a thiophen-2-yl urea moiety. The 1,3,4-thiadiazole scaffold is renowned for its electron-deficient aromatic system, which facilitates diverse biological interactions, including enzyme inhibition and receptor binding . This compound is hypothesized to exhibit pharmacological properties akin to other thiadiazole-based derivatives, such as anticonvulsant, anticancer, or antimicrobial activities .

Properties

IUPAC Name |

1-[5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS3/c1-10-5-6-11(2)12(8-10)9-23-16-20-19-15(24-16)18-14(21)17-13-4-3-7-22-13/h3-8H,9H2,1-2H3,(H2,17,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCPLNVNHIPLBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-((2,5-Dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea typically involves multiple steps:

Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

Introduction of the 2,5-Dimethylbenzyl Group: This step involves the alkylation of the thiadiazole ring with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate.

Formation of the Urea Moiety: The final step involves the reaction of the intermediate with thiophen-2-yl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Formation of the Urea Linkage

The urea bridge connecting the thiadiazole and thiophene moieties is formed via reaction with aryl isocyanates:

-

Reaction :

-

Key Observations :

Thiadiazole Ring Modifications

-

Halogenation : Bromination at position 2 using N-bromosuccinimide (NBS) in DMF .

-

Sulfonation : Reaction with sulfonyl chlorides to introduce sulfonamide groups .

Thiophene Substituent Reactions

-

Electrophilic Substitution : Nitration or sulfonation of the thiophene ring under controlled conditions .

-

Cross-Coupling : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at position 5 of the thiophene .

Key Reaction Data

Stability and Reactivity

-

Acid/Base Stability : The urea group hydrolyzes under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions to yield primary amines .

-

Oxidative Stability : The thioether is susceptible to oxidation by H₂O₂ or mCPBA, forming sulfoxides or sulfones .

Challenges and Optimization

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit potent antibacterial and antifungal properties. For instance, compounds containing the thiadiazole moiety have shown effectiveness against a range of bacterial strains and fungi. A study highlighted that modifications in the thiadiazole structure could enhance antimicrobial efficacy, with specific derivatives demonstrating minimum inhibitory concentrations (MICs) in the low microgram range against pathogens such as Escherichia coli and Candida albicans .

Anti-inflammatory Properties

Thiadiazole derivatives have been explored for their anti-inflammatory effects. The presence of sulfur atoms in the structure is believed to contribute to the modulation of inflammatory pathways. In vitro studies indicated that certain derivatives could inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. Various compounds have shown cytotoxic effects against different cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancers. For example, one study reported that a derivative exhibited an IC50 value of 3.29 µg/mL against HCT116 cells, indicating significant growth inhibition . Structure-activity relationship (SAR) studies suggest that modifications at specific positions on the thiadiazole ring can enhance anticancer activity .

Urease Inhibition

Urease inhibitors are crucial in managing conditions related to ureolytic bacteria. Thiadiazole derivatives have been identified as effective urease inhibitors, with some compounds showing IC50 values as low as 1.88 µg/mL. These findings suggest their potential use in treating infections caused by urease-producing bacteria .

Pesticidal Properties

The compound has also been investigated for its insecticidal properties. Research indicates that thiadiazole derivatives can act as effective pesticides against agricultural pests such as locusts and aphids. The mechanism involves disrupting the nervous system of insects, leading to paralysis and death .

Plant Growth Regulation

Some thiadiazole derivatives have been shown to enhance plant growth and stress resistance. They can act as plant growth regulators by modulating hormonal pathways within plants, leading to improved yield and resilience against environmental stresses .

Synthesis of Functional Materials

Thiadiazole-containing compounds are being explored for their potential use in synthesizing functional materials, including polymers and nanomaterials. The unique electronic properties associated with thiadiazoles make them suitable for applications in organic electronics and photovoltaics .

Photovoltaic Applications

Recent studies have indicated that thiadiazole derivatives can be incorporated into organic photovoltaic devices due to their favorable charge transport properties. This application is still under investigation but shows promise for future renewable energy technologies .

Mechanism of Action

The mechanism of action of 1-(5-((2,5-Dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The thiadiazole ring and thiophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several 1,3,4-thiadiazole-urea derivatives (Table 1). Key comparisons include:

- Substituent Impact: Benzylthio Groups: The 2,5-dimethylbenzylthio group in the target compound may confer greater metabolic stability compared to electron-withdrawing groups (e.g., 2,4-dichlorobenzylthio in ) due to reduced susceptibility to oxidative degradation.

Pharmacokinetic and Toxicity Considerations

- Metabolic Stability : Methyl groups may reduce CYP450-mediated oxidation relative to chlorinated analogues, as seen in .

Biological Activity

1-(5-((2,5-Dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound through various studies and findings.

Chemical Structure and Synthesis

The compound features a thiadiazole ring linked to a thiophenyl urea moiety, which is pivotal in its biological interactions. The synthesis typically involves the reaction of thiadiazole derivatives with urea or thiourea under controlled conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro evaluations demonstrated that compounds with similar structures exhibited IC50 values ranging from 0.37 µM to 7.91 µM against HeLa and A549 cells, indicating strong antiproliferative activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives have demonstrated moderate to good inhibition against bacterial and fungal strains at concentrations between 12.5 µg/mL and 100 µg/mL . These findings suggest that the compound may be effective in treating infections caused by resistant strains.

Urease Inhibition

One of the notable biological activities of thiadiazole derivatives is their ability to inhibit urease, an enzyme implicated in various gastrointestinal disorders. The compound has shown promising urease inhibitory activity with IC50 values significantly lower than traditional inhibitors like thiourea . Specifically, certain analogs exhibited IC50 values as low as 0.87 µM, indicating a robust potential for therapeutic applications in managing urease-related conditions.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thiadiazole ring significantly influence biological activity. For example, the presence of substituents such as halogens or alkyl groups can enhance the potency against urease and cancer cell lines .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 6a | 0.87 | Urease Inhibition |

| 5d | 0.37 | Anticancer (HeLa) |

| Thiourea | 22.54 | Positive Control (Urease) |

The mechanisms through which these compounds exert their biological effects are varied:

- Anticancer Activity : Induction of apoptosis in cancer cells has been observed, particularly through caspase activation pathways .

- Antimicrobial Activity : The exact mechanism remains under investigation but likely involves disruption of microbial cell wall synthesis or function.

- Urease Inhibition : Molecular docking studies have shown that these compounds effectively bind to the urease active site, preventing substrate access .

Case Studies

In a study focusing on mice treated with similar thiadiazole derivatives, significant improvements in liver enzyme levels were noted, suggesting potential protective effects against liver damage . The administration resulted in decreased levels of glutamic oxaloacetic acid transaminase (GOT) and glutamic pyruvic acid transaminase (GPT), indicating enhanced liver function.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(5-((2,5-Dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting a thiadiazol-2-amine derivative with an isocyanate or isothiocyanate precursor in inert solvents (e.g., dichloromethane or toluene) under reflux conditions. For example, thiol-containing intermediates like 5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-amine can react with thiophen-2-yl isocyanate in the presence of triethylamine to neutralize HCl byproducts, achieving yields of 60–75% . Key variables include:

- Solvent polarity : Polar aprotic solvents enhance nucleophilicity.

- Temperature : Reflux (~90°C) improves reaction kinetics but may require inert atmospheres to prevent oxidation.

- Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate cyclization steps.

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- IR spectroscopy : Confirms functional groups (e.g., urea C=O stretch ~1640–1680 cm⁻¹, thiadiazole ring vibrations ~1480–1520 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., thiophen-2-yl protons at δ 6.8–7.2 ppm, dimethylbenzyl methyl groups at δ 2.3–2.6 ppm) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ peak at m/z ~430–450) .

- Elemental analysis : Ensures stoichiometric C, H, N, S ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ variations across studies) may arise from:

- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains (Gram-positive vs. Gram-negative).

- Solubility : Use of DMSO vs. aqueous buffers affects bioavailability.

- Tautomerism : Thiol-thione equilibrium (e.g., 1,3,4-thiadiazole-2-thiol ↔ 1,3,4-thiadiazole-2-thione) alters reactivity .

Methodological recommendations : - Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing).

- Characterize tautomeric forms via X-ray crystallography or computational modeling (DFT) .

Q. What strategies optimize regioselectivity in derivatization reactions involving the thiadiazole and urea moieties?

- Protecting groups : Temporarily block the urea NH group with Boc (tert-butoxycarbonyl) to direct electrophilic substitution at the thiadiazole sulfur .

- Catalytic control : Use Pd(0) catalysts for Suzuki-Miyaura coupling at the thiophen-2-yl ring without disrupting the urea linkage .

- Solvent effects : Non-polar solvents (e.g., hexane) favor nucleophilic attack at sterically accessible sites.

Q. How do structural modifications (e.g., substituent electronegativity) impact the compound’s mechanism of enzyme inhibition?

A structure-activity relationship (SAR) study revealed:

Q. What crystallographic techniques elucidate the compound’s solid-state conformation and intermolecular interactions?

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C=S bond ~1.68 Å) and dihedral angles between thiadiazole and thiophene rings (~15–25°) .

- Hirshfeld surface analysis : Quantifies hydrogen-bonding (N–H···O/S) and π-π stacking interactions, critical for predicting solubility and stability .

Q. Methodological Notes for Contradictory Data :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.